Versicolorins

描述

Versicolorins are a group of anthraquinone derivatives produced by the fungus Aspergillus versicolor. These compounds are known for their vibrant pigmentation and are classified as mycotoxins due to their toxic properties. This compound, particularly Versicolorin A, B, and C, have been studied for their cytotoxic and genotoxic effects .

准备方法

Versicolorins are typically isolated from the mycelium of Aspergillus versicolor. The preparation involves cultivating the fungus under specific conditions to promote the production of these metabolites. The isolation process includes solvent extraction, followed by chromatographic techniques to purify the compounds .

Synthetic Routes and Reaction Conditions:

Versicolorin B: The synthesis involves similar steps as Versicolorin A, with the trimethyl ether being identical to that of dihydroversicolorin A.

Industrial Production Methods: Industrial production of this compound is not widely practiced due to their toxic nature. the methods used in laboratory settings can be scaled up for industrial purposes if needed.

化学反应分析

Versicolorins undergo various chemical reactions, including:

Oxidation: Versicolorin A can be oxidized to produce 3,5-dimethoxyphthalic acid and a hydroxy acid.

Reduction: Hydrogenation of Versicolorin A trimethyl ether results in a dihydro-derivative.

Substitution: The presence of hydroxyl groups in the anthraquinone structure allows for substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidizing agents: Used for converting Versicolorin A to its oxidized products.

Hydrogenation catalysts: Employed in the reduction of Versicolorin A trimethyl ether.

Major Products:

- 3,5-Dimethoxyphthalic acid

- Hydroxy acid

- Dihydro-derivatives

科学研究应用

Agricultural Applications

Recent studies have highlighted the potential of Aspergillus versicolor in promoting plant growth. A notable research effort engineered a mutant strain of A. versicolor that does not produce sterigmatocystin (STE), a toxic compound. This strain, designated as Δstc27, has been shown to enhance plant growth significantly compared to its wild-type counterpart. The Δstc27 mutant can be utilized for agricultural purposes without the risks associated with STE toxicity .

Key Findings:

- The Δstc27 strain promotes growth in various crops including lettuce, kale, and peppers.

- The engineered strain allows the exploration of beneficial secondary metabolites without the drawbacks of toxic compounds .

Toxicological Studies

Versicolorin A (VerA), a compound related to aflatoxin biosynthesis, has been studied for its genotoxic properties. Research indicates that VerA enhances the genotoxic effects of aflatoxin B1 (AFB1) in human liver cells by activating the aryl hydrocarbon receptor (AhR), which subsequently increases the expression of cytochrome P450 enzymes involved in AFB1 metabolism. This interaction suggests that VerA may contribute to the overall toxicity associated with aflatoxins, highlighting the importance of understanding mycotoxin precursors for food safety .

Key Findings:

- VerA shares structural similarities with AFB1 and can co-occur in contaminated food products.

- The combination of VerA and AFB1 leads to heightened genotoxicity, emphasizing the need for further toxicological assessments .

Biotechnological Applications

The biosynthetic pathways of versicolorins present opportunities for biotechnological advancements. The study of gene clusters responsible for versicolorin production can lead to novel applications in pharmaceuticals and agriculture. For instance, the functional analysis of the versicolorin B synthase gene (aflK) has revealed its role in aflatoxin biosynthesis within A. flavus. Understanding these pathways could enable the development of strains that produce beneficial metabolites while minimizing harmful toxins .

Key Findings:

- Genetic manipulation techniques have been employed to explore the biosynthetic capabilities of A. versicolor.

- Potential exists for developing strains that can produce valuable compounds without generating toxic byproducts .

Data Summary Table

| Application Area | Key Compounds | Findings/Implications |

|---|---|---|

| Agriculture | Δstc27 mutant | Promotes plant growth; non-toxic alternative |

| Toxicology | Versicolorin A | Enhances AFB1 toxicity; requires further safety studies |

| Biotechnology | aflK gene | Insights into aflatoxin biosynthesis; potential for metabolic engineering |

作用机制

The mechanism of action of versicolorins involves their interaction with cellular DNA, leading to DNA damage and genotoxic effects. Versicolorin A, for instance, has a double bond in the 12,13-position of the terminal furan ring, which is the site of activation similar to aflatoxin B1 . This interaction results in the formation of DNA adducts, leading to mutations and cytotoxicity.

相似化合物的比较

- Sterigmatocystin : Another mycotoxin produced by Aspergillus species, known for its carcinogenic properties .

- Aflatoxin B1 : A potent carcinogen produced by Aspergillus flavus, structurally related to versicolorins .

This compound, particularly Versicolorin A, are found to be more toxic than Versicolorin B, likely due to differences in their molecular structure and the bioactivation enzymes involved .

生物活性

Versicolorins, particularly Versicolorin A (VerA), are secondary metabolites produced by various species of the Aspergillus genus, notably Aspergillus versicolor. These compounds have garnered attention due to their biological activities, including potential toxicity and antimicrobial properties. This article explores the biological activity of this compound, focusing on their mechanisms, effects on human health, and applications in agriculture.

Overview of this compound

This compound are primarily known for their role as precursors in the biosynthesis of aflatoxins, particularly Aflatoxin B1 (AFB1), which is a potent carcinogen. The biosynthetic pathway involves the conversion of VerA to AFB1 through several enzymatic reactions. This process has significant implications for food safety and human health due to the toxic nature of aflatoxins.

Toxicity and Genotoxicity

VerA has been studied for its genotoxic effects. It is considered a precursor to AFB1, which is known to induce DNA damage and mutations. Research indicates that VerA can affect various cellular functions, leading to toxicity at the physiological level. A systematic study proposed using -omics techniques (transcriptomics, proteomics, metabolomics) to elucidate VerA's mechanisms of toxicity in intestinal and liver cell models .

Antimicrobial Properties

Interestingly, some derivatives of Aspergillus versicolor, including certain alkaloids and anthraquinones, exhibit antimicrobial activity against plant pathogens such as Ralstonia spp. . This suggests that while VerA itself is linked to toxicity, other metabolites produced by the same organism may have beneficial applications in agriculture.

Case Study 1: Toxicity Assessment

A recent project focused on understanding the toxicity mechanisms of VerA involved in vitro studies using intestinal and liver cell models. Initial findings indicated that VerA disrupted cellular functions, which could lead to adverse health effects when ingested through contaminated food products .

Case Study 2: Antifungal Resistance

In a clinical context, cases of pityriasis versicolor (PV), a fungal skin infection caused by Malassezia species, have shown resistance to common antifungal treatments. One notable case involved a 22-year-old patient who was treated with multiple antifungal agents without success. This highlights the challenge posed by fungal resistance and suggests that compounds like this compound may play a role in these dynamics .

Research Findings

Recent studies have provided insights into the biological activities associated with this compound:

属性

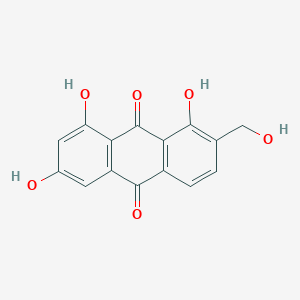

IUPAC Name |

1,6,8-trihydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-5-6-1-2-8-12(13(6)19)15(21)11-9(14(8)20)3-7(17)4-10(11)18/h1-4,16-19H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVJCGYYQILFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1CO)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143559 | |

| Record name | Versicolorins | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10088-98-9 | |

| Record name | Versicolorins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010088989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Versicolorins | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。